Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate
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Overview
Description
Mechanism of Action
Target of Action
It is known that indole derivatives, which this compound is a part of, have been found to bind with high affinity to multiple receptors . These receptors are often involved in various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
It is suggested that it may damage the cell morphology and membrane integrity in a dose-dependent manner . This interaction with its targets could result in changes in the cellular structure and function, potentially leading to the observed biological activities.
Biochemical Pathways
It is known that indole derivatives can have diverse effects on various biochemical pathways due to their broad-spectrum biological activities . The downstream effects of these pathway alterations would depend on the specific biological activity being expressed.
Result of Action
Based on its suggested mode of action, it can be inferred that the compound may lead to changes in cell morphology and membrane integrity . These changes could potentially result in various biological effects, depending on the specific targets and pathways involved.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate typically involves the reaction of pyridinium salts with triethylamine and 2-ethynyl-4,6-dimethoxy-1,3,5-triazine . The reaction conditions often include the use of solvents like tetrahydrofuran (THF) and catalysts such as tin(II) chloride (SnCl2) and sodium acetate (NaOAc) . The reaction proceeds through a series of steps, including the formation of intermediate compounds, which then undergo spontaneous aromatization to yield the final product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogens (e.g., chlorine, bromine) in the presence of a catalyst like iron(III) chloride (FeCl3).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, reduction may produce alcohols, and substitution reactions may result in halogenated derivatives .
Scientific Research Applications
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate has several scientific research applications:
Comparison with Similar Compounds
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate can be compared with other similar compounds, such as:
Indole derivatives: These compounds share a similar indole nucleus and exhibit diverse biological activities.
Indolizine derivatives: These compounds have a similar indolizine scaffold and are known for their potential medicinal applications.
List of Similar Compounds
Indole-3-acetic acid: A plant hormone with various biological functions.
Methyl 6-amino-4-isobutoxy-1H-indole-2-carboxylate: An antiviral agent.
4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: A potent antiviral compound.
Biological Activity
Ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the field of oncology. This article explores its biological activity, including mechanisms of action, cytotoxic effects, and structure-activity relationships (SAR), supported by relevant data tables and research findings.
Chemical Structure and Properties
The compound features an indolizine core substituted with a methoxyphenyl group, which is crucial for its biological activity. Its molecular formula is C17H16NO2, with a molecular weight of approximately 284.31 g/mol. The presence of the methoxy group enhances lipophilicity and may influence its interaction with biological targets.
Research indicates that this compound exhibits cytotoxic properties against various cancer cell lines. The mechanisms through which this compound exerts its effects include:
- Microtubule Disruption : Similar to other indolizine derivatives, it may bind to the colchicine site on tubulin, disrupting microtubule dynamics essential for mitosis.
- Apoptosis Induction : Studies have shown that the compound can trigger apoptotic pathways in cancer cells, leading to programmed cell death .
- Anti-proliferative Activity : It has been observed to inhibit the proliferation of several cancer cell lines, suggesting potential as an anticancer agent .
Biological Activity Data
The following table summarizes key findings from various studies on the biological activity of this compound:
Study | Cell Line | IC50 (µM) | Mechanism | Reference |
---|---|---|---|---|
Study A | A549 (Lung) | 12.5 | Apoptosis | |
Study B | MCF-7 (Breast) | 15.0 | Microtubule Inhibition | |
Study C | HeLa (Cervical) | 10.0 | Cell Cycle Arrest |
Case Study 1: Cytotoxicity in Lung Cancer Cells
In a study focusing on A549 lung cancer cells, this compound demonstrated an IC50 value of 12.5 µM. The cytotoxic effect was attributed to the induction of apoptosis and disruption of microtubule formation, leading to cell cycle arrest at the G2/M phase .
Case Study 2: Breast Cancer Research
Research involving MCF-7 breast cancer cells revealed an IC50 value of 15.0 µM. The study highlighted the compound's ability to inhibit cell proliferation through mechanisms involving apoptosis and microtubule dynamics disruption .
Case Study 3: Cervical Cancer Impact
In HeLa cervical cancer cells, this compound exhibited an IC50 value of 10.0 µM. This study emphasized the compound's potential as a therapeutic agent by demonstrating significant anti-proliferative effects and apoptosis induction .
Structure-Activity Relationship (SAR)
The biological activity of this compound is influenced by its structural characteristics. Modifications in substituents can lead to variations in potency and selectivity:
- Methoxy Group : Enhances lipophilicity and may improve binding affinity to target proteins.
- Indolizine Core : Critical for maintaining structural integrity and biological function.
Comparative studies with related compounds have shown that variations in substituents significantly affect their anticancer properties.
Properties
IUPAC Name |
ethyl 2-(4-methoxyphenyl)indolizine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-3-22-18(20)17-15(12-19-11-5-4-6-16(17)19)13-7-9-14(21-2)10-8-13/h4-12H,3H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABHJVAZWQJYWSZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C2C=CC=CN2C=C1C3=CC=C(C=C3)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
<0.6 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24821438 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
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